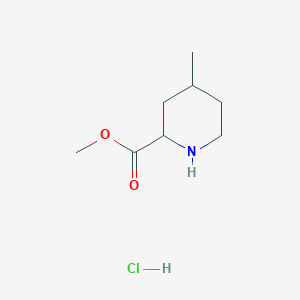![molecular formula C10H16O5 B1653351 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis CAS No. 1807941-56-5](/img/structure/B1653351.png)
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis
Overview
Description
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis (5-TBCO2C) is an organic compound belonging to the family of cyclic esters. It is an important intermediate in organic synthesis and finds application in various scientific fields, including pharmaceuticals, materials science, and biochemistry. 5-TBCO2C is synthesized by a process known as the Mitsunobu reaction, which is a reversible reaction between an alcohol and an acid chloride. The reaction is catalyzed by an organophosphorus compound, such as triphenylphosphine. 5-TBCO2C has been extensively studied in recent years due to its versatile properties and potential applications.
Scientific Research Applications
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis has been extensively studied in recent years due to its versatile properties and potential applications. It has been used in the synthesis of various compounds, including peptides, peptidomimetics, and heterocycles. 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis has also been used as a linker molecule for the synthesis of polymers and has been used in the synthesis of drug delivery systems. In addition, 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis has been studied for its potential use in the synthesis of nanomaterials and as a reagent for the synthesis of optically active compounds.
Mechanism of Action
The mechanism of action of 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis is based on its ability to form covalent bonds with other molecules. The reaction is initiated by the formation of a phosphonium salt, which is then protonated by a base, such as triethylamine. This protonation leads to the formation of an oxonium salt, which can then react with the alcohol or acid chloride to form the desired product. The reaction is reversible, and the product can be regenerated by the addition of a base.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis have not been extensively studied. However, it has been shown to have some effect on the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis has been shown to have some effect on the expression of certain genes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis in lab experiments include its high reactivity, low cost, and ease of use. The reaction is typically carried out in an organic solvent at room temperature, making it easy to handle. In addition, the reaction is reversible, allowing for the regeneration of the product. The main limitation of using 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis in lab experiments is the potential for side reactions, which can lead to the formation of unwanted products.
Future Directions
The potential future applications of 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis are numerous. Further research is needed to better understand its biochemical and physiological effects and to explore its potential use in the synthesis of nanomaterials and optically active compounds. In addition, further research is needed to explore its potential use in drug delivery systems and other applications. Finally, further research is needed to identify more efficient and cost-effective synthesis methods.
properties
IUPAC Name |
(2S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-10(2,3)15-9(13)7-5-4-6(14-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJSOJNNUVVKLL-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC[C@H](O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis | |
CAS RN |
1807941-56-5 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807941-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-{[(2,6-dimethylmorpholin-4-yl)sulfonyl]amino}-2-hydroxy-2-methylpropanoate](/img/structure/B1653268.png)
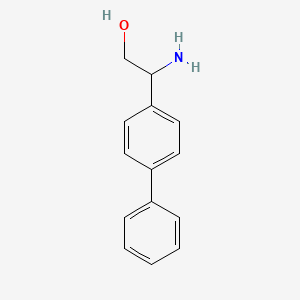

sulfamoyl}[(1-propyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1653273.png)
![N-[2-(prop-2-yn-1-yloxy)ethyl]cyclooctanamine](/img/structure/B1653274.png)
![N-(2-cyclohexylethyl)-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1653275.png)
![2-(4-{[1-(2-Methoxyethyl)cyclohexyl]methyl}piperazin-1-yl)butan-1-ol](/img/structure/B1653279.png)
![2-{[(3-tert-butyl-1H-pyrazol-4-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1653280.png)
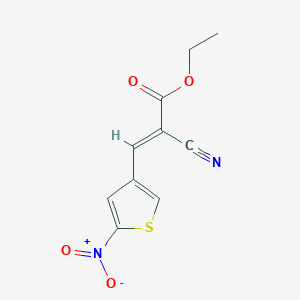

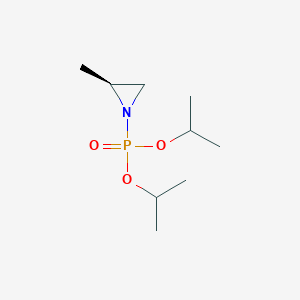
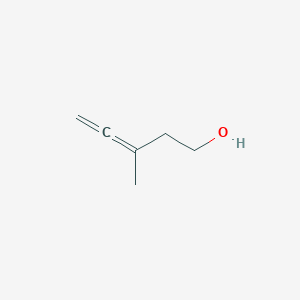
![tert-butyl N-(4-{[N'-(methoxycarbonyl)hydrazinecarbonyl]amino}phenyl)carbamate](/img/structure/B1653289.png)
